molecular formula C6H12ClNO3 B2960608 (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride CAS No. 1965314-57-1

(3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride

Cat. No.: B2960608
CAS No.: 1965314-57-1
M. Wt: 181.62
InChI Key: NFUYTVFVCSMTQK-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride is a chemical compound with the molecular formula C6H12ClNO3 It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a carboxylic acid group and a methyl group attached to the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride typically involves the reaction of morpholine with a suitable carboxylating agent under controlled conditions. One common method involves the use of methyl chloroformate as the carboxylating agent. The reaction proceeds as follows:

  • Morpholine is reacted with methyl chloroformate in the presence of a base such as triethylamine.
  • The reaction mixture is stirred at room temperature for several hours.
  • The resulting product is then purified by recrystallization or chromatography to obtain this compound in high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

(3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

(3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, the compound may interact with enzymes involved in metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (3R)-4-Methyl-morpholine-3-carboxylic acid
  • Morpholine-4-carboxylic acid
  • 4-Methylmorpholine

Uniqueness

(3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of both a carboxylic acid group and a methyl group on the morpholine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

(3R)-4-methylmorpholine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-7-2-3-10-4-5(7)6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFUYTVFVCSMTQK-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOCC1C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCOC[C@@H]1C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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